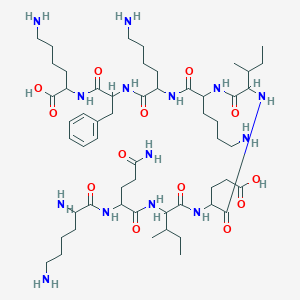
O4-tert-butyl O1-(4-nitrophenyl) 2-(tert-butoxycarbonylamino)butanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-tert-Butoxycarbonyl-L-aspartic acid 1-tert-butyl ester 4-nitrophenyl ester: (Boc-Asp(OtBu)-ONp) is a derivative of aspartic acid, commonly used in peptide synthesis. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and a tert-butyl ester on the side chain carboxyl group. The nitrophenyl ester group is a reactive moiety that facilitates peptide bond formation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Asp(OtBu)-ONp typically involves the protection of the amino and carboxyl groups of aspartic acid. The process begins with the protection of the amino group using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The carboxyl group is then esterified with tert-butyl alcohol in the presence of a strong acid like sulfuric acid. Finally, the nitrophenyl ester is introduced by reacting the protected aspartic acid derivative with 4-nitrophenol and a coupling reagent such as dicyclohexylcarbodiimide (DCC) .
Industrial Production Methods: Industrial production of Boc-Asp(OtBu)-ONp follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: Boc-Asp(OtBu)-ONp primarily undergoes nucleophilic substitution reactions due to the presence of the nitrophenyl ester group. This group is highly reactive towards nucleophiles, facilitating the formation of peptide bonds.
Common Reagents and Conditions:
Nucleophiles: Amines, such as amino acids or peptides, are common nucleophiles used in reactions with Boc-Asp(OtBu)-ONp.
Solvents: Common solvents include dimethylformamide (DMF), dichloromethane (DCM), and acetonitrile.
Major Products: The major products formed from reactions with Boc-Asp(OtBu)-ONp are peptides, where the aspartic acid derivative is incorporated into the growing peptide chain .
Wissenschaftliche Forschungsanwendungen
Chemistry: Boc-Asp(OtBu)-ONp is widely used in solid-phase peptide synthesis (SPPS) to introduce aspartic acid residues into peptides. Its reactivity and stability make it a valuable reagent in the synthesis of complex peptides and proteins .
Biology and Medicine: In biological research, Boc-Asp(OtBu)-ONp is used to study protein-protein interactions and enzyme-substrate interactions. It is also employed in the development of peptide-based drugs and therapeutic agents .
Industry: In the pharmaceutical industry, Boc-Asp(OtBu)-ONp is used in the synthesis of peptide drugs and diagnostic agents. Its use in SPPS allows for the efficient production of high-purity peptides on an industrial scale .
Wirkmechanismus
The mechanism of action of Boc-Asp(OtBu)-ONp involves the activation of the nitrophenyl ester group, which facilitates nucleophilic attack by amines. This results in the formation of a peptide bond, incorporating the aspartic acid derivative into the peptide chain. The Boc and tert-butyl protecting groups are later removed under acidic conditions to yield the final peptide product .
Vergleich Mit ähnlichen Verbindungen
N-tert-Butoxycarbonyl-L-aspartic acid 1-benzyl ester (Boc-Asp(OBzl)-OH): Similar to Boc-Asp(OtBu)-ONp but with a benzyl ester group instead of a tert-butyl ester.
N-tert-Butoxycarbonyl-L-glutamic acid 1-tert-butyl ester (Boc-Glu(OtBu)-OH): A derivative of glutamic acid with similar protecting groups.
Uniqueness: Boc-Asp(OtBu)-ONp is unique due to the presence of the nitrophenyl ester group, which provides high reactivity towards nucleophiles, making it particularly useful in peptide synthesis. The combination of Boc and tert-butyl protecting groups ensures stability and ease of handling during synthesis .
Eigenschaften
IUPAC Name |
4-O-tert-butyl 1-O-(4-nitrophenyl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O8/c1-18(2,3)28-15(22)11-14(20-17(24)29-19(4,5)6)16(23)27-13-9-7-12(8-10-13)21(25)26/h7-10,14H,11H2,1-6H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQSQVFTGWZWKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![tert-butyl N-(2-hydroxy-2-phenylethyl)-N-[2-(4-nitrophenyl)ethyl]carbamate](/img/structure/B13388355.png)
![Phlogopite (Mg3K[AlF(OH)O(SiO3)3])](/img/structure/B13388359.png)




![(2S,4R)-4-(Aminomethyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13388391.png)
![2-[[5-Amino-2-[[1-(2,4-dinitrophenyl)pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]acetic acid](/img/structure/B13388393.png)
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B13388401.png)


![3,5,8a-trimethyl-4a,8,9,9a-tetrahydro-4H-benzo[f][1]benzofuran-2,7-dione](/img/structure/B13388422.png)
![4-benzyl-2-[1-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)cyclopentyl]-4,5-dihydro-1,3-oxazole](/img/structure/B13388431.png)

